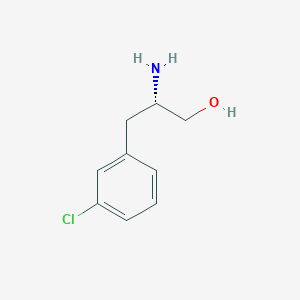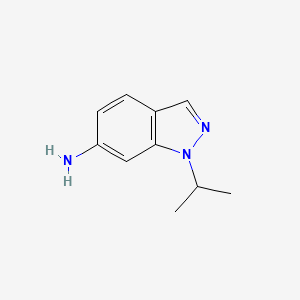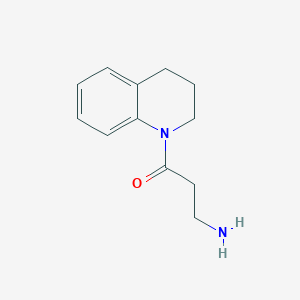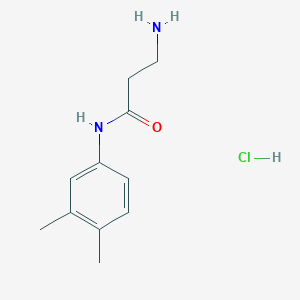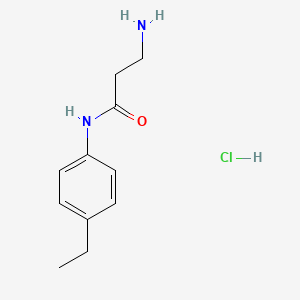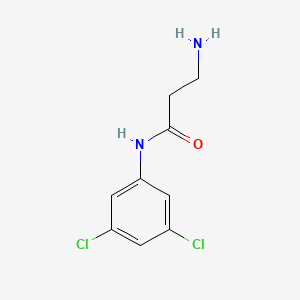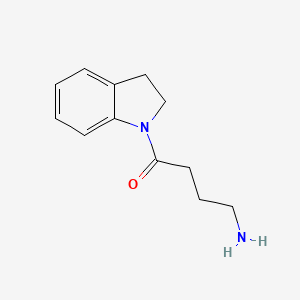
3-Amino-N-(2-ethylphenyl)propanamide
Vue d'ensemble
Description
3-Amino-N-(2-ethylphenyl)propanamide is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide backbone with an ethylphenyl group attached to the nitrogen atom . The exact 3D structure would require more specific data or computational chemistry methods to determine.Applications De Recherche Scientifique
Antibacterial and Antifungal Agents : Compounds derived from similar structures have shown significant antibacterial and antifungal activities. For instance, a study synthesized various propanamide derivatives and evaluated their efficacy against bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Helal et al., 2013).
Anticancer Research : Several studies have focused on the synthesis of propanamide derivatives for anticancer applications. For example, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide were shown to exhibit antioxidant and anticancer activities, especially against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Aromatase Inhibitors for Breast Cancer Treatment : Derivatives of 3-(4-aminophenyl)piperidine-2,6-diones, which have a structural similarity, were synthesized and evaluated for their potential as inhibitors of estrogen biosynthesis, indicating their application in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Peptidology and Drug Design : Computational studies on antifungal tripeptides, including derivatives of 3-phenylpropanamido, have been conducted to predict their bioactivity scores and optimize their design for antifungal drugs (Flores-Holguín et al., 2019).
Photostabilizers in Polymers : Certain derivatives of propanamide, such as 3-oxo-3-phenyl-N-(2-pyridyl)propanamide, have been synthesized and studied for their ability to resist photooxidation in polymers, serving as UV absorbers and photostabilizers (Hanna & Girges, 1990).
Propriétés
IUPAC Name |
3-amino-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQXKLDMLYFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




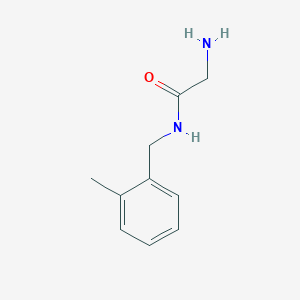
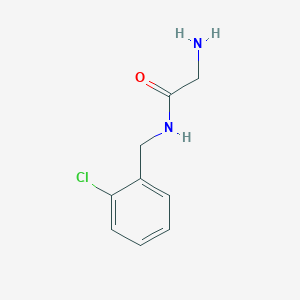
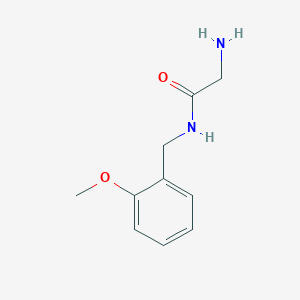
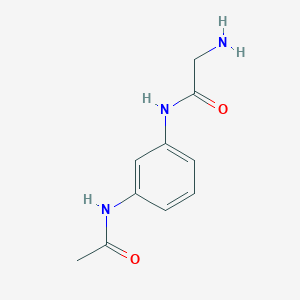
![{4-[2-(Diethylamino)ethoxy]-3-methoxyphenyl}methanamine](/img/structure/B3308553.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile](/img/structure/B3308556.png)
